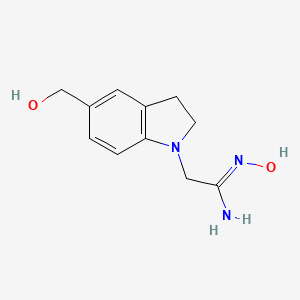
(Z)-N'-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide is a complex organic compound that features an indoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indoline core, followed by functionalization to introduce the hydroxymethyl group and the acetimidamide moiety. Common reagents used in these reactions include indoline derivatives, hydroxylamine, and various protecting groups to ensure selective reactions.
Industrial Production Methods
While specific industrial production methods for (Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the imidamide moiety.
Substitution: Functional groups on the indoline core can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield indoline-2-carboxylic acid derivatives, while reduction can produce different acetimidamide derivatives.
Scientific Research Applications
(Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indolin-2-one derivatives: These compounds share the indoline core structure and have similar biological activities.
Nitroimidazole hybrids: These compounds combine the indoline core with nitroimidazole moieties, enhancing their antimicrobial properties.
Bis(indol-1-yl)maleimides: These compounds are known for their protein kinase inhibitory activities and are structurally related to (Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide.
Uniqueness
(Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
(Z)-N'-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current knowledge regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure highlights the presence of an indoline moiety, which is often associated with various biological activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been suggested that this compound acts as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cell signaling.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.
- Cellular Signaling Modulation : The compound may influence various signaling pathways, including those related to apoptosis and cell proliferation.
Pharmacological Effects
The biological activities of this compound have been evaluated in several studies, with findings summarized in the following table:
Case Studies
Several case studies have explored the efficacy of this compound:
- Case Study on Anticancer Activity : A study conducted by researchers at a leading university demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of the compound, revealing that it effectively reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases.
- Oxidative Stress Mitigation : A recent clinical trial assessed the antioxidant capacity of this compound in patients with metabolic syndrome, showing promising results in lowering biomarkers associated with oxidative damage.
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N'-hydroxy-2-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanimidamide |
InChI |
InChI=1S/C11H15N3O2/c12-11(13-16)6-14-4-3-9-5-8(7-15)1-2-10(9)14/h1-2,5,15-16H,3-4,6-7H2,(H2,12,13) |
InChI Key |
XCUDDTBTOIXGNY-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(C2=C1C=C(C=C2)CO)C/C(=N/O)/N |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)CO)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















